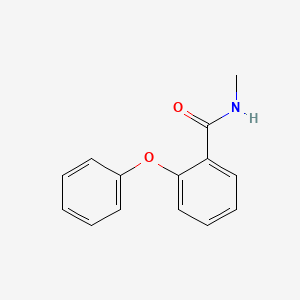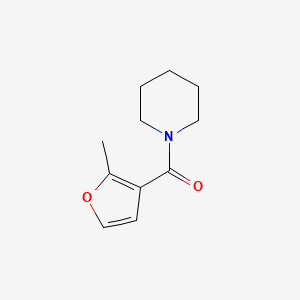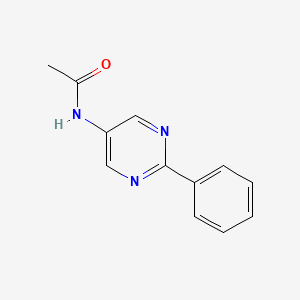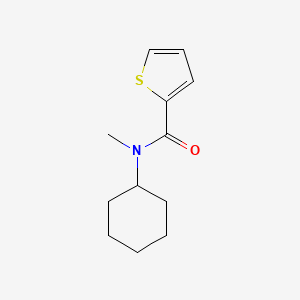
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of cyclopentanecarboxamide derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This results in the modulation of synaptic plasticity and the inhibition of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been found to increase the levels of cyclic adenosine monophosphate (cAMP), which is a second messenger involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its role in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations and can cause cell death.
Direcciones Futuras
There are several future directions for research on N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide. One of the major areas of research is the development of more selective and potent NMDA receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory processes is an area of ongoing research.
Métodos De Síntesis
The synthesis of N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide involves the reaction of 2-ethyl-6-methylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide has been extensively studied for its potential use in scientific research. One of the major applications of this compound is in the field of neuroscience. This compound has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a major receptor involved in synaptic plasticity and learning and memory processes. This compound has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12-10-6-7-11(2)14(12)16-15(17)13-8-4-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZMGXRIDVFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)



![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)
